2-(3-Oxo-1,2-oxazol-4-yl)acetic acid
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Overview
Description
2-(3-Oxo-1,2-oxazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives . For instance, the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst can yield oxazoline derivatives, which can be further oxidized to form oxazole compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, ruthenium). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
2-(3-Oxo-1,2-oxazol-4-yl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
2-(3-Oxo-1,2-oxazol-4-yl)acetic acid can be compared with other similar compounds, such as:
Oxazoline derivatives: These compounds share a similar ring structure but differ in their oxidation state and functional groups.
Thiazole derivatives: Thiazoles contain sulfur instead of oxygen in the ring, leading to different chemical properties and biological activities.
Imidazole derivatives: Imidazoles have two nitrogen atoms in the ring, which can result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse chemical reactivity and wide range of applications.
Properties
IUPAC Name |
2-(3-oxo-1,2-oxazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c7-4(8)1-3-2-10-6-5(3)9/h2H,1H2,(H,6,9)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAXCPJFNMPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NO1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546993-28-5 |
Source
|
Record name | 2-(3-oxo-2,3-dihydro-1,2-oxazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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